2H-Croman-3-carboxamida

Descripción general

Descripción

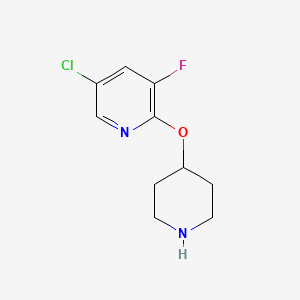

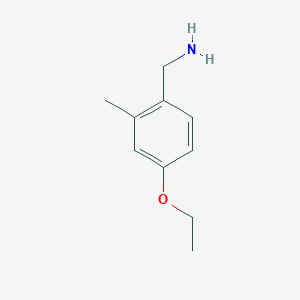

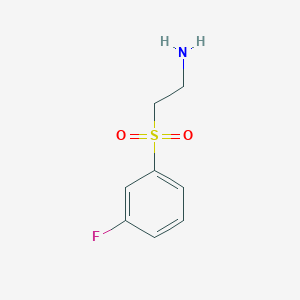

2H-Chromene-3-carboxamidine is a chemical compound with the linear formula C10H9NO2 . It is a type of chromene, which are important oxygen heterocycles . They are widely found in natural products, pharmaceutical agents, and biologically relevant molecules, and have also been used extensively in materials science and organic synthesis .

Synthesis Analysis

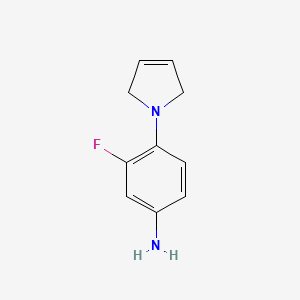

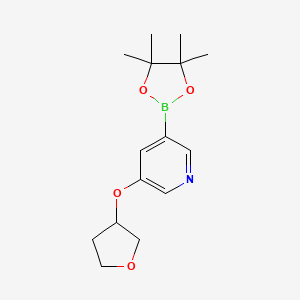

The synthesis of 2H-Chromenes, including 2H-Chromene-3-carboxamidine, has been a topic of recent research. Two major synthetic strategies have been developed for these compounds. The first involves benzopyran ring formation through cyclization reactions, and the second involves the late-stage functionalization of the parent 2H-chromenes . A series of new 2-imino-2H-chromene-3-carboxamides were synthesized in excellent yield and high atom economy by the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate solution, at room temperature .Molecular Structure Analysis

The molecular structure of 2H-Chromene-3-carboxamidine and its related compounds has been studied . The bond lengths suggest a slight asymmetry of the electronic distribution around the coumarin ring, indicating that the electronic density is located near the C3—C4 bond at the pyrone ring .Chemical Reactions Analysis

The chemical reactions involving 2H-Chromene-3-carboxamidine have been studied. These studies have focused on the rearrangements resulting from inter- and/or intramolecular reactions of 2-imino-2H-chromene-3-carboxamides with different dinucleophiles .Aplicaciones Científicas De Investigación

Síntesis de 2H-cromanenos

Los 2H-cromanenos son importantes heterociclos de oxígeno ampliamente utilizados en productos naturales, agentes farmacéuticos y moléculas biológicamente relevantes. Tienen amplias aplicaciones en la ciencia de los materiales y la síntesis orgánica. Las estrategias de síntesis para los 2H-cromanenos se han desarrollado para satisfacer estas diversas aplicaciones .

Actividades farmacológicas

Los derivados variadamente sustituidos de 2H-cromanenos exhiben diversas actividades farmacológicas. Sirven como andamiajes versátiles en el desarrollo de fármacos debido a sus potenciales propiedades terapéuticas .

Propiedades antioxidantes

Se han sintetizado nuevos derivados de 2H-croman-3-carboxilato por sus propiedades antioxidantes, que son cruciales para combatir las enfermedades relacionadas con el estrés oxidativo .

Modulación de las sinapsis GABAérgicas

Se ha identificado un derivado de 2H-Croman-3-carboxamida como un nuevo antagonista de ASIC1a, que juega un papel en la modulación de las sinapsis GABAérgicas en las neuronas hipocampales de rata .

Safety and Hazards

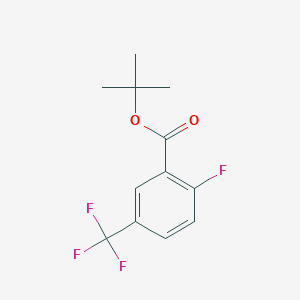

The safety data sheet for a related compound, 2H-Chromene-3-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with care, using protective equipment, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Direcciones Futuras

The future directions for the study of 2H-Chromene-3-carboxamidine and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, and potential applications. Given their presence in natural products, pharmaceutical agents, and biologically relevant molecules, as well as their use in materials science and organic synthesis, these compounds are likely to continue to be a focus of research .

Propiedades

IUPAC Name |

2H-chromene-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8;/h1-5H,6H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFUOSILZMBQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

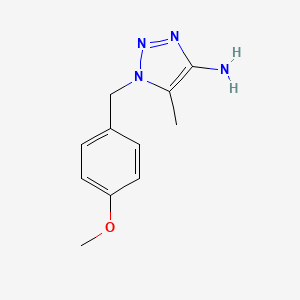

A: The 2-oxo-2H-chromene-3-carboxamidine derivative (5b) acts as a potent orthosteric antagonist of ASIC1a. [] This means it binds to the pH sensor region of the ASIC1a channel, thereby inhibiting the channel's activation by acidic conditions. [] The study demonstrates that 5b exhibits an apparent IC50 of 27 nM at pH 6.7, indicating high potency in inhibiting ASIC1a currents. [] Interestingly, the inhibitory effect weakens as the pH drops to 5.0, suggesting that 5b's binding affinity is sensitive to pH changes. [] Functionally, 5b effectively blocks the induction of long-term potentiation (LTP) in CA3-CA1 synapses, which is known to be NMDAR-dependent and modulated by ASIC1a. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)

![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)

(propan-2-yl)amine](/img/structure/B1406935.png)